molecular formula C10H10BrFO B104150 4-Bromo-1-(4-fluorophenyl)butan-1-one CAS No. 40132-01-2

4-Bromo-1-(4-fluorophenyl)butan-1-one

Cat. No. B104150
CAS RN: 40132-01-2
M. Wt: 245.09 g/mol
InChI Key: CSBJJFZLWAEERE-UHFFFAOYSA-N
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Description

“4-Bromo-1-(4-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 . It is used as a reagent in the synthesis of various other compounds .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-1-(4-fluorophenyl)-1-butanone . The InChI code is 1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 313.3±22.0 °C and a predicted density of 1.430±0.06 g/cm3 . It is typically stored at 2-8°C .

Scientific Research Applications

Synthesis of Droperidol

4-Bromo-1-(4-fluorophenyl)butan-1-one: is utilized as a reagent in the synthesis of Droperidol , which is a potent D1, D2 dopamine receptor antagonist . Droperidol has applications as a butyrophenone antipsychotic and anti-emetic, indicating its importance in the development of medications for psychiatric disorders and for the management of nausea and vomiting.

Antiviral Agent Development

The compound’s structure allows for the creation of derivatives that have shown potential as antiviral agents. For instance, indole derivatives, which can be synthesized from compounds like 4-Bromo-1-(4-fluorophenyl)butan-1-one , have been reported to exhibit antiviral activities . This application is crucial in the ongoing search for new treatments against viral infections.

Anticancer Research

Indole derivatives, which can be synthesized using 4-Bromo-1-(4-fluorophenyl)butan-1-one as a starting material, are known to possess anticancer properties . This makes it a valuable compound in the synthesis of new molecules that could potentially be used in cancer treatment.

Anti-inflammatory Applications

The compound’s derivatives are also explored for their anti-inflammatory properties. The indole nucleus, which can be derived from 4-Bromo-1-(4-fluorophenyl)butan-1-one , is a common feature in many synthetic drug molecules with anti-inflammatory activities .

Antimicrobial and Antitubercular Activities

Research into indole derivatives has shown that they can have significant antimicrobial and antitubercular effects. As such, 4-Bromo-1-(4-fluorophenyl)butan-1-one can be instrumental in the development of new antimicrobial agents, particularly in the fight against tuberculosis .

Antidiabetic and Antimalarial Research

The indole scaffold, which can be synthesized from 4-Bromo-1-(4-fluorophenyl)butan-1-one , is found in many compounds with antidiabetic and antimalarial activities. This highlights the compound’s role in the synthesis of drugs to treat diabetes and malaria .

Anticholinesterase Activity

Indole derivatives have been reported to exhibit anticholinesterase activity, which is important in the treatment of diseases like Alzheimer’s. The synthesis of such derivatives can involve the use of 4-Bromo-1-(4-fluorophenyl)butan-1-one as a precursor .

Material Science Applications

While not directly related to its biological activities, 4-Bromo-1-(4-fluorophenyl)butan-1-one may also find applications in material science, particularly in the synthesis of organic compounds that could be used in electronic devices or as part of inducing layers for weak epitaxy growth .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of droperidol , which is a D1, D2 dopamine receptor antagonist . Therefore, it can be inferred that the compound may interact with dopamine receptors.

Mode of Action

Given its use in the synthesis of Droperidol , it may be involved in the antagonism of dopamine receptors, leading to changes in neurotransmission.

Biochemical Pathways

Considering its role in the synthesis of droperidol , it may influence the dopaminergic pathways in the brain.

Result of Action

Given its role in the synthesis of Droperidol , it may contribute to the effects of this drug, which include sedation, reduction in nausea and vomiting, and potential alterations in mood and perception.

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature could play a role in its stability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBJJFZLWAEERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484435
Record name 4-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(4-fluorophenyl)butan-1-one

CAS RN

40132-01-2
Record name 4-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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